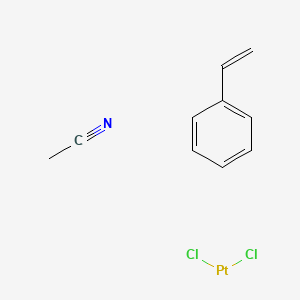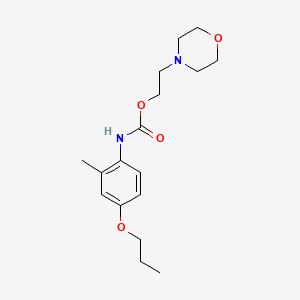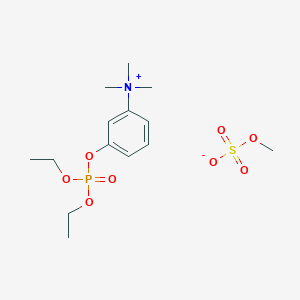
2-(Phenyldiazenyl)propanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenyldiazenyl)propanediimidamide is an organic compound with the molecular formula C9H12N6 It is characterized by the presence of a phenyldiazenyl group attached to a propanediimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyldiazenyl)propanediimidamide typically involves the diazotization of aniline derivatives followed by coupling with appropriate substrates. One common method involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a suitable amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through solvent-free mechanochemical synthesis. This method offers several advantages, including mild reaction conditions, high selectivity, and good yields. The process involves ball milling of the reactants without the need for solvents or catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenyldiazenyl)propanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Phenyldiazenyl)propanediimidamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Phenyldiazenyl)propanediimidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s azo group can undergo reduction to form amines, which can then interact with cellular components. This interaction can lead to the inhibition of specific enzymes or pathways, resulting in the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Phenyldiazenyl)propanediimidamide include other azo compounds such as:
4-(Phenyldiazenyl)phenol: An azo dye with similar structural features.
2-[(E)-Phenyldiazenyl]propanediimidamide hydrochloride: A derivative with a similar core structure but different functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12N6 |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-phenyldiazenylpropanediimidamide |
InChI |
InChI=1S/C9H12N6/c10-8(11)7(9(12)13)15-14-6-4-2-1-3-5-6/h1-5,7H,(H3,10,11)(H3,12,13) |
Clave InChI |
DUTJFFGOOSJANZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)




![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)






